molecular formula C16H21N3O3S B11169674 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11169674
M. Wt: 335.4 g/mol
InChI Key: JEPFWHFTCDPDTN-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 3,4-dimethoxybenzyl group and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids or their derivatives. The reaction is usually carried out under acidic or basic conditions, often with the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Introduction of the 3,4-Dimethoxybenzyl Group: : The 3,4-dimethoxybenzyl group can be introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxybenzyl chloride can react with the thiadiazole derivative in the presence of a base like potassium carbonate (K2CO3) to form the desired product.

  • Attachment of the 2,2-Dimethylpropanamide Moiety: : The final step involves the acylation of the thiadiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the carbonyl group in the propanamide moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Bases like potassium carbonate (K2CO3) and acids like hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

  • Medicine: : The compound’s biological activities make it a candidate for drug development. It is evaluated for its efficacy and safety in treating various diseases and conditions.

  • Industry: : In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Inhibiting Enzymes: : The thiadiazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity. This can affect various biochemical pathways and processes.

  • Modulating Receptors: : The compound may bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

  • Interfering with DNA/RNA: : The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea: : This compound has a phenylurea moiety instead of the propanamide group, leading to different biological activities and applications.

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide: : The presence of a benzamide group instead of the propanamide group results in variations in chemical reactivity and biological properties.

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea: : This compound features a methoxyphenylurea moiety, which can influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)14(20)17-15-19-18-13(23-15)9-10-6-7-11(21-4)12(8-10)22-5/h6-8H,9H2,1-5H3,(H,17,19,20)

InChI Key

JEPFWHFTCDPDTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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